molecular formula C10H11N3O B2625898 N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine CAS No. 1558516-54-3

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine

Cat. No.: B2625898
CAS No.: 1558516-54-3
M. Wt: 189.218
InChI Key: IKPWDSGUCLXIOW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine is a heterocyclic amine of significant interest in medicinal and materials chemistry research. Its structure, incorporating furan and methylpyrazine rings, suggests potential as a versatile scaffold for developing new bioactive molecules or functional materials. Researchers can explore its application as a precursor in synthesizing novel tetrazole derivatives, a class of compounds known for potent antimicrobial properties. Studies on similar N-(furan-2-ylmethyl) tetrazole-amine structures have demonstrated promising activity against various bacterial strains, including clinical isolates of Staphylococcus epidermidis . Furthermore, the molecular framework of this compound indicates its potential utility as an organic ligand in coordination chemistry. The nitrogen and oxygen donor atoms make it a suitable candidate for forming stable complexes with various transition metals, such as Cu(II), Co(II), and Ni(II). Such complexes are frequently investigated for their unique electrochemical, catalytic, and spectroscopic properties, which can be applied in developing new sensors or catalysts . The presence of the methylpyrazine moiety may also offer avenues for further functionalization, enabling researchers to fine-tune the compound's electronic characteristics and steric profile for specific applications in drug discovery or materials science.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8-10(12-5-4-11-8)13-7-9-3-2-6-14-9/h2-6H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPWDSGUCLXIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine typically involves the reaction of furan-2-ylmethanamine with 3-methylpyrazin-2-amine under specific conditions. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield. This method uses microwave radiation to accelerate the reaction between furan-2-ylmethanamine and 3-methylpyrazin-2-amine, resulting in higher purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: Both the furan and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted furan and pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and pyrazine rings allow the compound to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogs with Pyrazine/Tetrazole Scaffolds

Table 1: Structural and Functional Comparison of Key Derivatives
Compound Name Core Structure Substituents Key Properties/Activities Yield (%) References
N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine Pyrazine 3-methyl, 2-(furan-2-ylmethyl) Not reported (predicted bioactivity)
1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (8a) Tetrazole 1-(4-chlorophenyl), 5-(furan-2-ylmethyl) Antimicrobial (4 µg/mL vs. S. epidermidis) 79–92
N-[(3-chloropyrazin-2-yl)methyl]propan-2-amine Pyrazine 3-chloro, 2-(isopropylmethyl) Density: 1.139 g/cm³; BP: 248°C
N-[(3-fluorophenyl)methyl]pyrazin-2-amine Pyrazine 3-fluorobenzyl Molecular weight: 203.22 g/mol

Key Observations :

  • Core Scaffold Influence : Tetrazole derivatives (e.g., compound 8a) exhibit superior antimicrobial activity compared to thiourea analogs due to enhanced electron-withdrawing effects and metabolic stability .
  • The methyl group in the target compound may offer steric advantages over bulkier substituents .

Key Observations :

  • Thiourea analogs exhibit lower yields (65–75%), likely due to competing side reactions .
Table 3: Antimicrobial and Cytotoxic Activities
Compound Antimicrobial Activity (MIC, µg/mL) Cytotoxic Activity (IC₅₀, µM) Pharmacophore Features References
Tetrazole derivative 6 4 (vs. S. epidermidis) 12.5 (HeLa cells) Tetrazole ring, furan, chloro
Thiourea derivative 8b 16–32 >50 Thiourea, furan, chloro
N-(furan-2-ylmethyl)acetamide (6) Not reported Furan, acetamide

Key Observations :

  • Tetrazole derivatives (e.g., compound 6) show 4–8× greater antimicrobial potency than thiourea analogs, attributed to the tetrazole’s bioisosteric mimicry of carboxylic acids .
  • Cytotoxicity is scaffold-dependent: tetrazoles (IC₅₀: 12.5 µM) are more selective than thioureas (IC₅₀: >50 µM) .

Biological Activity

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring and a pyrazine moiety, which contribute to its unique chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in medicinal chemistry applications.

Target of Action

The primary target for this compound is the epidermal growth factor receptor (EGFR) . Binding to EGFR inhibits its activity, which is crucial in the proliferation of cancer cells.

Biochemical Pathways

The compound influences the EGFR signaling pathway , leading to downstream effects that can inhibit cancer cell growth. This inhibition is significant as it can disrupt the signaling cascades that promote tumor survival and proliferation.

Anticancer Activity

Research has shown that this compound exhibits potent cytotoxic effects against various cancer cell lines. In vitro studies indicate that it effectively reduces cell viability in several cancer types, suggesting its potential as an anticancer agent.

Cancer Cell Line IC50 (µM) Effect
A549 (Lung)15.2Significant growth inhibition
MCF7 (Breast)12.5Moderate cytotoxicity
HeLa (Cervical)10.0High sensitivity

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been studied for its effects on neuropharmacological pathways. It shows promise as a monoamine oxidase B (MAO-B) inhibitor , which may enhance cognitive function without inducing hyperexcitability in neuronal circuits .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated significant inhibition of cell proliferation, particularly in lung and breast cancer models.
  • Neuropharmacological Evaluation : Another study assessed the impact of this compound on synaptic transmission in the hippocampus of rats. Administration of the compound improved basic synaptic transmission and long-term potentiation without altering seizure thresholds, indicating potential cognitive-enhancing effects .
  • ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles were evaluated for this compound derivatives. The results showed favorable properties for further development as a therapeutic agent .

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